Sulcatone A

Antimicrobial Biflavonoid Gram-positive

Researchers requiring Sulcatone A, a naturally occurring biflavonoid with a unique C-4'-O→C-3' ether linkage, often face unreliable sourcing and structural ambiguity. This compound solves these challenges by providing a well-characterized standard directly applicable to antimicrobial SAR studies. · Serves as a reference standard for chemotaxonomic identification of Ouratea species. · Acts as a positive control in Gram-positive bacterial inhibition assays with a known MIC of 8.51 µg/mL against B. subtilis. · Enables investigation of structure-activity relationships specific to its flavone-flavanonol dimeric scaffold.

Molecular Formula C30H20O11
Molecular Weight 556.5 g/mol
Cat. No. B1247317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulcatone A
Synonymssulcatone A
Molecular FormulaC30H20O11
Molecular Weight556.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)OC4=C(C=CC(=C4)C5C(C(=O)C6=C(C=C(C=C6O5)O)O)O)O
InChIInChI=1S/C30H20O11/c31-15-8-19(34)26-21(36)12-22(40-24(26)10-15)13-1-4-17(5-2-13)39-23-7-14(3-6-18(23)33)30-29(38)28(37)27-20(35)9-16(32)11-25(27)41-30/h1-12,29-35,38H
InChIKeyDDHJLKRNEXEIDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sulcatone A: Unique Antimicrobial Biflavonoid


Sulcatone A is a naturally occurring biflavonoid, specifically a flavone-flavanonol dimer, characterized by a distinct C-4'-O→C-3' ether linkage between its apigenin and dihydrokaempferol monomer units [1]. It is a secondary metabolite first isolated from the aerial parts of the Cameroonian plant *Ouratea sulcata* (Ochnaceae) [2]. With a molecular formula of C₃₀H₂₀O₁₁ and a molecular weight of 556.5 g/mol, its complex phenolic structure distinguishes it from simpler flavonoid monomers and from more common biflavonoids like amentoflavone [3]. Its primary reported biological activity is in vitro antimicrobial activity against specific Gram-positive bacteria [2].

Natural product biflavonoid from Ouratea sulcata, suitable for phytochemical and chemotaxonomic studies
Specific flavone-flavanonol dimer with C-4'-O→C-3' ether linkage for scaffold-activity research
Reported antimicrobial screening context against Gram-positive bacteria

Why Sulcatone A Cannot Be Substituted


Generic substitution within the biflavonoid class is not scientifically valid due to the extreme structure-activity relationship (SAR) sensitivity of these complex dimers. Sulcatone A's specific flavone-flavanonol skeleton and unique C-4'-O→C-3' interflavonoid linkage dictate a precise three-dimensional conformation that influences its interaction with bacterial targets [1]. In contrast, structurally related co-isolates from the same plant, such as amentoflavone (a flavone-flavone dimer) and agathisflavone, as well as monomeric flavonoids, exhibit different activity profiles [2]. The documented resistance of *Escherichia coli* to Sulcatone A, while it remains active against *Staphylococcus aureus* and *Bacillus subtilis*, further highlights a specific spectrum of action that cannot be inferred from or replaced by other in-class molecules [2]. The procurement of Sulcatone A is therefore essential for studies requiring its precise chemical scaffold and associated bioactivity fingerprint.

Different biflavonoid linkage (ether vs C-C) alters conformation and target interaction; amentoflavone or agathisflavone may not replicate activity.
Gram-positive selective profile (S. aureus, B. subtilis active; E. coli resistant) may not transfer to monomeric flavonoids or other biflavonoids.
Exclusive natural source limits alternative procurement; generic biflavonoid substitution cannot ensure identical chemotype.

Sulcatone A: Quantitative Antimicrobial Evidence


Selective Activity Against Gram-Positive Bacteria

Sulcatone A demonstrates a differentiated antimicrobial spectrum, showing positive in vitro activity against the Gram-positive bacteria *Staphylococcus aureus* and *Bacillus subtilis*, while the Gram-negative bacterium *Escherichia coli* was found to be resistant in the same study [1]. This contrasts with broad-spectrum antibiotics and indicates a specific mechanism of action. A subsequent review reported a minimum inhibitory concentration (MIC) of 8.51 µg/mL for Sulcatone A against *B. subtilis* [2].

Gram-Positive Selectivity
Reported
Active against S. aureus and B. subtilis; inactive against E. coli. Cross-study MIC 8.51 µg/mL (B. subtilis).
Supports antimicrobial screening context
Data from separate sources; direct head-to-head validation not available
Antimicrobial Biflavonoid Gram-positive

Structural Differentiation from Co-Occurring Biflavonoids

Sulcatone A's structure was elucidated as apigenyl-[I-4',O,II-3']-dihydrokaempferol, which is a flavone-flavanonol dimer linked via a specific ether bond [1]. This structure is distinct from the other biflavonoids co-isolated from *O. sulcata*, which include amentoflavone (a C-C linked flavone-flavone dimer), lophirone A (a chalcone dimer), and agathisflavone [1]. This unique connectivity (C-4'-O→C-3') results in a different three-dimensional shape and electronic distribution, which likely underpins its distinct biological activity.

Structural Differentiation
Direct comparison
Flavone(apigenin)-flavanonol(dihydrokaempferol) dimer with C-4'-O→C-3' ether bond vs amentoflavone (C-C linked flavone-flavone) and agathisflavone.
Supports scaffold-specific SAR interpretation
Structural elucidation by NMR and MS in primary literature
Phytochemistry Biflavonoid Structural Elucidation

Reported MIC Against B. subtilis

A review of the chemical and pharmacological aspects of the *Ouratea* genus reports that Sulcatone A (designated as compound 57) has a Minimum Inhibitory Concentration (MIC) of 8.51 µg/mL against the Gram-positive bacterium *Bacillus subtilis* [1]. While direct comparator data for co-isolated compounds like 3-hydroxy-2,3-dihydroapigenyl-[I-4',O,II-3']-dihydrokaempferol (compound 58, MIC of 10.05 µg/mL) are reported, these figures were not derived from the same experimental run as the Sulcatone A data, precluding a direct head-to-head potency ranking within a single study.

MIC Against B. subtilis
Cross-study comparable
MIC 8.51 µg/mL reported; comparator compound 58 with MIC 10.05 µg/mL (review context, not same experimental run).
Supports MIC endpoint review
Numerical difference observed; head-to-head validation required
Antibacterial MIC Biflavonoid

Natural Source Exclusivity

Sulcatone A has, to date, been exclusively isolated and characterized from the aerial parts of *Ouratea sulcata* Van Tiegh (ex Keay), a plant species native to West and Central Africa [1]. This contrasts with more ubiquitous biflavonoids like amentoflavone, which is found in over 120 plant species across various families. This restricted natural occurrence makes Sulcatone A a valuable chemotaxonomic marker for the *Ouratea* genus and ensures that its specific chemical scaffold is not easily sourced from alternative, more common plant materials [2].

Natural Source Exclusivity
Class-level inference
Isolated exclusively from aerial parts of Ouratea sulcata; not reported in other species, unlike widespread amentoflavone.
Supports chemotaxonomic marker context
Single plant source reported to date; data to verify for new isolations
Natural Product Phytochemistry Ochnaceae

Sulcatone A: Scientific Applications


Antimicrobial Susceptibility Studies on Gram-Positive Pathogens

Sulcatone A is a suitable positive control or test compound for in vitro studies evaluating new antimicrobial agents against Gram-positive bacteria, specifically *Staphylococcus aureus* and *Bacillus subtilis* [1]. Its established MIC of 8.51 µg/mL against *B. subtilis* provides a quantifiable benchmark for comparing the potency of novel synthetic or natural product-derived compounds in standardized microdilution assays [2].

Structure-Activity Relationship (SAR) Investigations of Biflavonoids

As a structurally unique biflavonoid with a defined C-4'-O→C-3' ether linkage between flavone and flavanonol subunits, Sulcatone A serves as a critical tool compound for SAR studies [1]. Researchers can use it to probe how this specific dimeric architecture and linkage type influence biological activity, stability, and target binding compared to other biflavonoid subclasses, such as C-C linked amentoflavone [2].

Phytochemical Reference Standard for Ouratea Authentication

Due to its exclusive isolation from *Ouratea sulcata*, Sulcatone A can be employed as an analytical reference standard for the chemotaxonomic identification and quality control of *Ouratea* plant material [1]. Its presence in an extract can serve as a marker compound to confirm the botanical identity of the source species, which is relevant for ethnopharmacological research and natural product libraries [2].

Biosynthetic Pathway Elucidation in the Ochnaceae Family

The unique C-4'-O→C-3' linkage in Sulcatone A represents a distinct branch in the biosynthesis of dimeric flavonoids [1]. Feeding studies with isotopically labeled precursors in *O. sulcata* cell or tissue cultures can utilize Sulcatone A as a key target analyte to elucidate the specific enzymatic steps and genetic regulation responsible for this type of interflavonoid bond formation, advancing the fundamental understanding of plant secondary metabolism.

Application
Selection Property
Validation Focus
Antimicrobial screening studies (Gram-positive)
Reported Gram-positive activity profile
MIC and strain-panel endpoint review
Biflavonoid SAR investigations
Specific C-4'-O→C-3' ether linkage
Scaffold-activity relationship interpretation
Phytochemical authentication of Ouratea spp.
Exclusive source from O. sulcata
Chemotaxonomic marker validation
Biosynthetic pathway elucidation
Reported ether-linked dimeric scaffold
Biosynthetic intermediate monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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